((Nonyloxy)methyl)oxirane
Overview
Description
((Nonyloxy)methyl)oxirane: is an organic compound with the molecular formula C12H24O2 . It is also known by its IUPAC name, 2-((nonyloxy)methyl)oxirane . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nonyloxy group attached to the oxirane ring. The compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
Oxiranes in general are known to interact with various biological targets, including enzymes and proteins, due to their reactivity .
Mode of Action
The mode of action of 2-(nonyloxymethyl)oxirane involves a ring-opening reaction initiated by a tertiary amine . This reaction is a series of parallel consecutive stages:
- Quaternization of the tertiary amine by the activated oxirane .
- Participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The ring-opening reactions of oxiranes are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . They also allow the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Result of Action
The result of the action of 2-(nonyloxymethyl)oxirane involves the formation of β-hydroxypropyl ester . This is achieved through the ring-opening reaction of oxirane by carboxylic acid, catalyzed by a tertiary amine .
Action Environment
The action, efficacy, and stability of 2-(nonyloxymethyl)oxirane can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: ((Nonyloxy)methyl)oxirane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2,3-epoxypropane with 1-nonanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: ((Nonyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines , thiols , and alcohols can react with the oxirane ring under basic or acidic conditions
Major Products Formed:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted oxiranes: from nucleophilic substitution reactions
Scientific Research Applications
Chemistry: ((Nonyloxy)methyl)oxirane is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, resins, and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It can also be used to investigate the biological activity of epoxide-containing compounds.
Industry: this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form cross-linked networks make it valuable in the formulation of high-performance materials.
Comparison with Similar Compounds
- ((Octyloxy)methyl)oxirane
- ((Decyloxy)methyl)oxirane
- ((Dodecyloxy)methyl)oxirane
Comparison: ((Nonyloxy)methyl)oxirane is unique due to its specific chain length and the presence of the nonyloxy group. Compared to ((Octyloxy)methyl)oxirane and ((Decyloxy)methyl)oxirane, this compound has a longer alkyl chain, which can influence its physical properties and reactivity. The specific chain length can affect the solubility, boiling point, and overall reactivity of the compound .
Properties
IUPAC Name |
2-(nonoxymethyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKXMAURKVLACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOCC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872299 | |
Record name | 2-[(Nonyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50872299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10580-65-1 | |
Record name | 2-[(Nonyloxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10580-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Nonyloxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC291916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(nonyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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